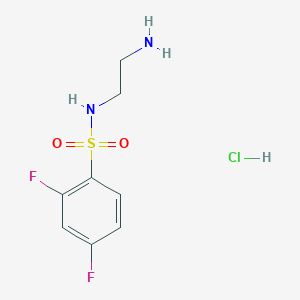

N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. It is characterized by the presence of an aminoethyl group attached to a difluorobenzene ring, which is further linked to a sulfonamide group. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2-aminoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.

Major Products Formed

Substitution Reactions: Products include various substituted derivatives of the original compound.

Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.

Hydrolysis: The major product is the corresponding sulfonic acid or amine derivative.

Wissenschaftliche Forschungsanwendungen

N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-aminoethyl)benzenesulfonamide

- N-(2-aminoethyl)-4-fluorobenzenesulfonamide

- N-(2-aminoethyl)-2,6-difluorobenzenesulfonamide

Uniqueness

N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and potential therapeutic applications.

Biologische Aktivität

N-(2-aminoethyl)-2,4-difluorobenzene-1-sulfonamide hydrochloride is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on perfusion pressure, potential therapeutic applications, and pharmacokinetic properties.

Overview of Sulfonamides

Sulfonamides are a well-known class of compounds with various biological activities, including antibacterial, antitumor, and enzyme inhibition properties. The structural characteristics of sulfonamides contribute significantly to their pharmacological profiles. The introduction of fluorine atoms, as seen in this compound, can enhance the compound's biological activity and selectivity.

Biological Activity and Mechanisms

1. Cardiovascular Effects

Recent studies have indicated that this compound may influence cardiovascular dynamics. Specifically, research has shown that related compounds can decrease perfusion pressure in a time-dependent manner. This effect is hypothesized to be mediated through interactions with calcium channels, leading to changes in coronary resistance and blood pressure regulation .

Table 1: Effects of Sulfonamide Derivatives on Perfusion Pressure

| Compound | Effect on Perfusion Pressure | Mechanism of Action |

|---|---|---|

| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Calcium channel interaction |

| 2,5-dichloro-N-(4-nitrophenyl) | Moderate decrease | Unknown |

| 4-[3-(4-nitrophenyl)-ureido-benzenesulfonamide | Minimal effect | Unknown |

2. Inhibition of Carbonic Anhydrases

This compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), which play crucial roles in physiological processes such as pH regulation and bicarbonate transport. Inhibition of specific CA isoforms could provide therapeutic benefits for conditions like glaucoma and edema .

Pharmacokinetic Properties

Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Notably:

- Permeability : The compound exhibits differences in permeability across various cell models.

- Plasma Binding : It shows low plasma protein binding (approximately 72.9%), suggesting a favorable volume of distribution.

- Half-Life : The compound is predicted to have a short half-life due to its lipophilicity (Consensus LogP/W = 0.28) .

Case Studies

Case Study 1: Antitumor Activity

In vitro studies have demonstrated that related sulfonamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that a structurally similar compound showed an IC50 value of 1.30 μM against HepG2 cells, indicating strong antitumor activity .

Case Study 2: Enzyme Inhibition

Research has highlighted the potential of sulfonamides as inhibitors of alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Compounds derived from sulfonamides displayed moderate to good inhibition activity with IC50 values comparable to established inhibitors like acarbose .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2,4-difluorobenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2S.ClH/c9-6-1-2-8(7(10)5-6)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUNXUKAOOEISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)S(=O)(=O)NCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClF2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.